Mofarotene

Descripción

This compound is a small molecule drug with a maximum clinical trial phase of II.

structure given in first source

Structure

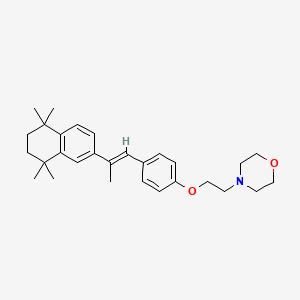

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-[2-[4-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]phenoxy]ethyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H39NO2/c1-22(24-8-11-26-27(21-24)29(4,5)13-12-28(26,2)3)20-23-6-9-25(10-7-23)32-19-16-30-14-17-31-18-15-30/h6-11,20-21H,12-19H2,1-5H3/b22-20+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUQPTBCOEKUHBH-LSDHQDQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=C(C=C1)OCCN2CCOCC2)C3=CC4=C(C=C3)C(CCC4(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=C(C=C1)OCCN2CCOCC2)/C3=CC4=C(C=C3)C(CCC4(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7032006 | |

| Record name | Arotinoid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125533-88-2 | |

| Record name | Mofarotene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125533-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mofarotene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125533882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arotinoid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MOFAROTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K3CVY8F8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mofarotene's Mechanism of Action in Oral Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mofarotene (Ro 40-8757), a synthetic arotinoid derivative of retinoic acid, has demonstrated notable chemopreventive and antiproliferative properties in various cancer models, including oral squamous cell carcinoma (OSCC). This technical guide delineates the current understanding of this compound's mechanism of action in oral cancer, focusing on its interaction with nuclear retinoid receptors, downstream signaling pathways, and its impact on critical cellular processes such as cell cycle progression and apoptosis. While specific quantitative data for this compound in oral cancer cell lines remains limited in publicly available literature, this guide synthesizes existing knowledge on retinoid action in OSCC and relevant data from other cancer types to provide a comprehensive overview for research and drug development professionals.

Introduction: The Role of Retinoids in Oral Cancer

Retinoids, a class of compounds derived from vitamin A, are crucial regulators of cellular differentiation, proliferation, and apoptosis.[1] Their potential as chemopreventive and therapeutic agents in oncology, particularly for epithelial cancers like OSCC, has been a subject of extensive research. The anticancer effects of retinoids are primarily mediated through their interaction with nuclear receptors known as retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors, upon ligand binding, form heterodimers and function as transcription factors, modulating the expression of a wide array of target genes involved in cell growth and survival.[2]

Loss or downregulation of RAR expression, particularly RARβ, is a frequent event in oral carcinogenesis and is associated with retinoid resistance.[3][4][5][6] This underscores the importance of developing synthetic retinoids with improved efficacy and receptor selectivity. This compound, an arotinoid characterized by a rigid chemical structure, has emerged as a promising agent in this context.

This compound: A Potent Arotinoid in Oral Cancer Chemoprevention

Preclinical studies have provided evidence for the efficacy of this compound in inhibiting the development of oral cancer. In a well-established rat model of 4-nitroquinoline (B1605747) 1-oxide (4-NQO)-induced oral carcinogenesis, dietary administration of this compound led to a significant reduction in the incidence of tongue neoplasms.[1]

Table 1: Chemopreventive Effect of this compound in 4-NQO-Induced Oral Carcinogenesis in Rats [1]

| Treatment Group | Incidence of Tongue Neoplasms (%) | Reduction in Incidence (%) |

| 4-NQO alone | 100 | - |

| 4-NQO + this compound (250 ppm) | 22 | 78 |

| 4-NQO + this compound (500 ppm) | 22 | 78 |

Furthermore, this compound treatment was associated with a significant decrease in the expression of proliferation biomarkers in the target epithelial tissue, indicating its antiproliferative activity.[1]

Molecular Mechanism of Action

The precise molecular mechanism of this compound in oral cancer is not fully elucidated; however, it is believed to exert its effects through the canonical retinoid signaling pathway, leading to cell cycle arrest and induction of apoptosis.

Interaction with Retinoic Acid Receptors (RARs)

While one study has suggested that this compound's antiproliferative effects might be independent of nuclear retinoic acid receptor binding in certain cancer cell lines, the prevailing understanding is that retinoids, including arotinoids, mediate their effects through RARs.[7] The binding affinity and selectivity of this compound for the different RAR isotypes (α, β, and γ) in the context of oral cancer have not been extensively characterized in the available literature. However, the structural rigidity of arotinoids often confers distinct receptor interaction profiles compared to flexible retinoids like all-trans-retinoic acid (ATRA).

The re-expression or activation of RARβ is a critical aspect of retinoid-based anticancer therapy in oral cancer, as its loss is linked to tumorigenesis.[3][5][6] It is plausible that this compound, like other effective retinoids, may directly or indirectly promote RARβ expression or activity, thereby restoring cellular sensitivity to growth inhibitory signals.

References

- 1. Inhibition of oral carcinogenesis by the arotinoid this compound (Ro 40-8757) in male F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 3. Overexpression of retinoic acid receptor beta induces growth arrest and apoptosis in oral cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hypermethylation of the retinoic acid receptor-beta(2) gene in head and neck carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methylation-Associated Gene Silencing of RARB in Areca Carcinogens Induced Mouse Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RARβ Expression in Keratinocytes from Potentially Malignant Oral Lesions: The Functional Consequences of Re-Expression by De-Methylating Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-proliferative effects of the arotinoid Ro 40-8757 on human cancer cell lines in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Mofarotene (Ro 40-8757): A Technical Guide to its Discovery, Synthesis, and Core Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mofarotene (Ro 40-8757) is a synthetic arotinoid, a class of retinoids characterized by a cyclic structure, that has demonstrated significant potential as an anticancer agent. Developed by Hoffmann-La Roche, this compound has been the subject of extensive research due to its ability to induce apoptosis, inhibit cell proliferation, and modulate cellular differentiation in various cancer models. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and core biological mechanisms of this compound, with a focus on its role in apoptosis and the retinoic acid signaling pathway. Detailed experimental protocols and quantitative data are presented to support further research and development efforts in the field of oncology.

Discovery and Chemical Profile

This compound, chemically known as 4-[2-[4-[(1E)-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propenyl]phenoxy]ethyl]morpholine, is a third-generation retinoid developed by Hoffmann-La Roche.[1] Its discovery was part of a broader effort to synthesize retinoid analogs with improved therapeutic indices, aiming for enhanced anticancer activity and reduced toxicity compared to earlier generations of retinoids.

| Property | Value |

| Chemical Formula | C29H39NO2 |

| Molecular Weight | 433.63 g/mol |

| CAS Number | 125533-88-2 |

| Appearance | White crystals (from ethyl acetate/hexane) |

| Melting Point | 107-109 °C |

Synthesis of this compound

The synthesis of this compound is detailed in patents EP 331983 and US 4940707. The general synthetic strategy involves a multi-step process culminating in the formation of the final arotinoid structure.

Experimental Protocol: Synthesis of this compound (General Outline)

This protocol is a generalized representation based on typical retinoid synthesis strategies and information from patent literature. For precise, step-by-step instructions, it is imperative to consult the original patent documents.

Step 1: Synthesis of the Tetramethyltetralin Moiety. This typically involves the Friedel-Crafts acylation of a suitable tetramethyltetralin precursor followed by further modifications to introduce a propenyl side chain.

Step 2: Synthesis of the Phenoxy-ethyl-morpholine Moiety. This intermediate is generally prepared by reacting 4-(2-hydroxyethyl)morpholine with a protected p-hydroxystyrene derivative.

Step 3: Coupling and Final Product Formation. The key step involves a Wittig or Horner-Wadsworth-Emmons reaction to couple the tetramethyltetralin-containing phosphonium (B103445) salt or phosphonate (B1237965) ester with the phenoxy-ethyl-morpholine aldehyde derivative. This is followed by deprotection and purification to yield this compound.

Logical Flow of this compound Synthesis

Caption: Generalized synthetic workflow for this compound.

Biological Activity and Mechanism of Action

This compound exhibits potent anticancer activity across a range of cancer types, primarily through the induction of apoptosis and inhibition of cell proliferation.

Induction of Apoptosis

This compound is a known inducer of apoptosis in various cancer cell lines, including Burkitt's lymphoma and breast cancer cells.[2] The apoptotic cascade initiated by this compound involves the mitochondrial pathway.

Key Events in this compound-Induced Apoptosis:

-

Mitochondrial Membrane Depolarization: this compound treatment leads to a loss of the mitochondrial membrane potential (ΔΨm), a key early event in the intrinsic apoptotic pathway.[2]

-

Reactive Oxygen Species (ROS) Production: The compound enhances the production of reactive oxygen species within the cancer cells, contributing to oxidative stress and cellular damage.[2]

-

Caspase Activation: this compound triggers the activation of initiator caspase-9 and effector caspase-3, leading to the execution phase of apoptosis.[2]

-

Modulation of Bcl-2 Family Proteins: The pro-apoptotic effects of this compound are associated with changes in the expression of Bcl-2 family proteins. While specific interactions require further detailed elucidation for this compound, retinoid-induced apoptosis generally involves the upregulation of pro-apoptotic members like Bax and the downregulation of anti-apoptotic members like Bcl-2.

Caption: this compound's interaction with the RAR signaling pathway.

Quantitative Anti-Cancer Activity

The anti-proliferative effects of this compound have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Burkitt's lymphoma cells | Lymphoma | Not explicitly stated, but potent antiproliferative and proapoptotic effects observed. | |

| Various other cancer cell lines | Multiple | Data to be populated from further specific studies. |

Clinical Studies and Adverse Effects

This compound has been investigated in clinical trials, particularly for breast cancer and acute promyelocytic leukemia (APL). While showing some efficacy, its clinical development has also highlighted certain adverse effects.

Summary of Clinical Findings:

-

Breast Cancer: Early clinical trials explored this compound's potential in metastatic breast cancer.

-

Acute Promyelocytic Leukemia (APL): Given the success of other retinoids like all-trans retinoic acid (ATRA) in treating APL, this compound was also investigated in this context.

Common Adverse Events Associated with Retinoids (including this compound):

-

Mucocutaneous effects: Dry skin, cheilitis, and conjunctivitis.

-

Hyperlipidemia: Elevated levels of triglycerides and cholesterol.

-

Musculoskeletal effects: Arthralgia and myalgia.

-

Teratogenicity: As with all retinoids, this compound is expected to be a potent teratogen.

Experimental Protocols for Biological Assays

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic cells following this compound treatment.

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

-

Cell Culture: Seed cancer cells (e.g., Burkitt's lymphoma cell line Raji) in a suitable culture vessel and allow them to adhere or reach a desired confluency.

-

Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined time course (e.g., 2, 4, 8 hours).

-

Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions (e.g., from a kit by F. Hoffmann-La Roche).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot for Bcl-2 Family Proteins

Objective: To determine the effect of this compound on the expression levels of pro- and anti-apoptotic Bcl-2 family proteins (e.g., Bax, Bcl-2).

Protocol:

-

Cell Lysis: After treatment with this compound, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bax, anti-Bcl-2) and a loading control (e.g., anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize using an imaging system.

-

Densitometry: Quantify the band intensities to determine the relative expression levels of the target proteins.

Conclusion

This compound (Ro 40-8757) is a potent arotinoid with significant anticancer properties. Its mechanism of action is multifaceted, involving the induction of apoptosis through the mitochondrial pathway and the modulation of gene expression via the retinoic acid signaling pathway. The detailed synthetic and biological protocols provided in this guide are intended to facilitate further research into the therapeutic potential of this compound and related compounds. A deeper understanding of its molecular interactions and the development of strategies to mitigate its adverse effects will be crucial for its potential future clinical applications.

References

Mofaratene: A Technical Guide to its Biological Activity and Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mofaratene (Ro 40-8757) is a third-generation synthetic arotinoid, a class of retinoids characterized by a conformationally restricted structure, that has demonstrated significant potential as a chemopreventive and antineoplastic agent. This technical guide provides a comprehensive overview of the biological activity of mofaratene, its molecular targets, and the signaling pathways it modulates. Quantitative data on its efficacy, detailed experimental protocols for key assays, and visualizations of its mechanism of action are presented to support further research and drug development efforts. While specific binding affinities for retinoic acid receptor (RAR) subtypes are not extensively documented in publicly available literature, the existing data strongly suggest that mofaratene exerts its effects primarily through the modulation of nuclear retinoic acid receptors, leading to cell cycle arrest and inhibition of cell proliferation.

Introduction

Retinoids, both natural and synthetic, are a class of compounds that play crucial roles in various biological processes, including cell growth, differentiation, and apoptosis. Mofaratene, a synthetic arotinoid, has emerged as a promising agent in oncology due to its potent antiproliferative effects and a potentially favorable therapeutic window compared to earlier generation retinoids. This document serves as a detailed resource for understanding the molecular pharmacology of mofaratene.

Biological Activity

Mofaratene exhibits a range of biological activities, with its most prominent effects being the inhibition of carcinogenesis and the suppression of cell proliferation in various cancer models.

-

Chemoprevention: Mofaratene has shown efficacy in preventing the development of oral and breast cancers in preclinical models.

-

Antiproliferative Activity: It demonstrates potent growth-inhibitory effects against a variety of cancer cell lines, including those of the pancreas, colon, and breast. Notably, its efficacy extends to some drug-resistant cancer cell lines.[1]

-

Hematopoiesis Modulation: Mofaratene has been observed to inhibit hematopoiesis by blocking the differentiation of primitive progenitor cells.

Molecular Targets

The primary molecular targets of mofaratene are nuclear retinoitc acid receptors (RARs). Retinoids as a class are known to have low affinity for Retinoid X Receptors (RXRs). Upon binding to RARs, mofaratene acts as a ligand-activated transcription factor, modulating the expression of target genes that control cell growth and differentiation.

Signaling Pathways

Mofaratene's biological effects are mediated through the modulation of key signaling pathways that regulate the cell cycle.

Cell Cycle Arrest

The most well-characterized pathway affected by mofaratene is the G1 phase of the cell cycle. Mofaratene treatment leads to a significant increase in the expression of the cyclin-dependent kinase (CDK) inhibitors p21 and p27.[2] These proteins bind to and inhibit the activity of cyclin/CDK complexes (specifically Cyclin D/CDK4/6 and Cyclin E/CDK2), which are essential for the progression from G1 to S phase. The inhibition of these complexes prevents the phosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for DNA synthesis and thereby arresting the cell cycle in G1.[2]

Quantitative Data

The antiproliferative activity of mofaratene has been quantified in several cancer cell lines, with IC50 values typically in the sub-micromolar to low micromolar range.

| Cell Line Type | Cancer Type | IC50 Range (M) | Reference |

| Pancreatic Cancer | Pancreatic | 0.14 x 10⁻⁶ to 3.8 x 10⁻⁶ | [2] |

| Colon Cancer (drug-resistant) | Colon | 0.06 x 10⁻⁶ to 0.57 x 10⁻⁶ | [1] |

| Breast Cancer (drug-resistant) | Breast | 0.06 x 10⁻⁶ to 0.57 x 10⁻⁶ | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of mofaratene.

Competitive Radioligand Binding Assay for RARs

This assay is used to determine the binding affinity of mofaratene for retinoic acid receptors.

Protocol:

-

Preparation of Nuclear Extracts:

-

Culture cells expressing the RAR subtype of interest (e.g., COS-7 cells transfected with an RAR expression vector).

-

Harvest cells and prepare nuclear extracts using a standard nuclear extraction protocol.

-

Determine the protein concentration of the nuclear extract.

-

-

Binding Reaction:

-

In a microcentrifuge tube, combine a fixed amount of nuclear extract, a fixed concentration of radiolabeled retinoic acid (e.g., [³H]-all-trans-retinoic acid), and varying concentrations of unlabeled mofaratene or vehicle control.

-

Incubate the reaction mixture at 4°C for a sufficient time to reach equilibrium (e.g., 2-4 hours).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the reaction mixture through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

-

Wash the filter multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

-

Quantification and Analysis:

-

Place the filter in a scintillation vial with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Plot the percentage of specific binding against the concentration of mofaratene to determine the IC50 value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Western Blot Analysis for p21 and p27

This protocol details the detection of changes in p21 and p27 protein levels following mofaratene treatment.

Protocol:

-

Cell Treatment and Lysis:

-

Culture cancer cells (e.g., pancreatic or breast cancer cell lines) to 70-80% confluency.

-

Treat the cells with various concentrations of mofaratene or vehicle control for a specified time (e.g., 24-48 hours).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for p21 or p27 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

-

Detect the chemiluminescent signal using an imaging system.

-

Analyze the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle after mofaratene treatment.

Protocol:

-

Cell Treatment and Fixation:

-

Culture cells and treat with mofaratene as described for the Western blot protocol.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing, and incubate at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Collect the fluorescence data from a sufficient number of cells (e.g., 10,000-20,000 events).

-

Generate DNA content histograms and use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Conclusion

Mofaratene is a potent arotinoid with significant antiproliferative and chemopreventive activities. Its primary mechanism of action involves the activation of retinoic acid receptors, leading to the upregulation of the CDK inhibitors p21 and p27, and subsequent G1 phase cell cycle arrest. While further research is needed to fully elucidate its receptor binding selectivity and its effects on other signaling pathways, the information presented in this guide provides a solid foundation for its continued investigation as a potential therapeutic agent in oncology. The detailed protocols and visualizations are intended to facilitate the design and execution of future studies aimed at unlocking the full therapeutic potential of mofaratene.

References

Mofarotene: A Technical Guide to its Role in Carcinogenesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mofarotene (Ro 40-8757), a synthetic arotinoid, has demonstrated significant potential as a chemopreventive and therapeutic agent against various cancers. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anti-carcinogenic effects, focusing on its influence on cell cycle regulation, apoptosis, and gene expression. Detailed experimental protocols and quantitative data from key preclinical studies are presented to offer a thorough understanding of its mode of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapies.

Introduction

Retinoids, a class of compounds derived from vitamin A, are well-established regulators of cellular differentiation, proliferation, and apoptosis.[1] this compound is a third-generation synthetic retinoid characterized by a morpholine (B109124) ring in its polar end group, a structural feature that contributes to its unique biological activity.[2] Preclinical studies have highlighted its potent anti-proliferative and pro-apoptotic effects in various cancer models, including oral, breast, and pancreatic cancers.[2][3][4] This guide delves into the core mechanisms by which this compound inhibits carcinogenesis, providing detailed data and methodologies for further research and development.

Mechanism of Action: The Retinoid Signaling Pathway

This compound exerts its biological effects primarily through the nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[5][6] These receptors are ligand-activated transcription factors that, upon binding to retinoids, form heterodimers (RAR/RXR) and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[5] This binding modulates the transcription of genes involved in critical cellular processes.

The binding of this compound to RARs initiates a conformational change in the receptor complex, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins.[5] This switch from a repressive to an active transcriptional complex is the pivotal step in retinoid-mediated gene regulation.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of oral carcinogenesis by the arotinoid this compound (Ro 40-8757) in male F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. P21-driven multifusion gene system for evaluating the efficacy of histone deacetylase inhibitors by in vivo molecular imaging and for transcription targeting therapy of cancer mediated by histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Pancreatic Cancer Cell Lines Derived from Genetically Engineered Mouse Models of Spontaneous Pancreatic Adenocarcinoma: Applications in Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Retinoic acid receptor - Wikipedia [en.wikipedia.org]

Preclinical Landscape of Breast Cancer Chemoprevention: A Technical Overview

An extensive review of preclinical literature did not yield specific data on Mofarotene for the prevention of breast cancer. Therefore, this technical guide provides a comprehensive overview of the preclinical data for other key agents investigated in breast cancer chemoprevention, catering to researchers, scientists, and drug development professionals. The focus will be on Selective Estrogen Receptor Modulators (SERMs), Aromatase Inhibators (AIs), and Rexinoids, for which substantial preclinical evidence exists.

This guide details the experimental protocols, quantitative outcomes, and underlying signaling pathways of prominent compounds in breast cancer prevention research.

Key Classes of Chemopreventive Agents

Breast cancer chemoprevention research has predominantly focused on agents that target hormone receptor signaling pathways, given that a majority of breast cancers are hormone receptor-positive. The main classes of compounds with significant preclinical data are:

-

Selective Estrogen Receptor Modulators (SERMs): These compounds, such as Tamoxifen and Raloxifene, exhibit tissue-specific estrogen receptor agonist or antagonist activity. In breast tissue, they primarily act as antagonists, blocking the proliferative effects of estrogen.

-

Aromatase Inhibitors (AIs): This class of drugs, including Anastrozole, Letrozole, and Exemestane, works by inhibiting the enzyme aromatase, which is responsible for the peripheral conversion of androgens to estrogens. This leads to a significant reduction in circulating estrogen levels in postmenopausal women.

-

Rexinoids: These are synthetic analogs of vitamin A that bind to and activate retinoid X receptors (RXRs). Bexarotene is a notable example that has shown promise in preclinical models, particularly for hormone receptor-negative breast cancers.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from various preclinical studies on the efficacy of these agents in breast cancer prevention.

Table 1: Efficacy of SERMs in Preclinical Models

| Compound | Model System | Treatment | Key Finding | Reference |

| Tamoxifen | DMBA-induced rat mammary tumors | 1 mg/kg/day | 90% reduction in tumor incidence | [1] |

| Tamoxifen | MCF-7 (ER+) human breast cancer cells | 1 µM | Significant inhibition of cell proliferation | [2] |

| Raloxifene | MNU-induced rat mammary tumors | 1.5 mg/kg/day | Significant reduction in tumor multiplicity | [1] |

| Raloxifene | MCF-7 cells | 100 nM | Induction of apoptosis | [3] |

Table 2: Efficacy of Aromatase Inhibitors in Preclinical Models

| Compound | Model System | Treatment | Key Finding | Reference |

| Letrozole | Aromatase-overexpressing transgenic mice | 0.1 mg/kg/day | Delayed tumor onset and reduced tumor multiplicity | [4] |

| Anastrozole | Aromatase-overexpressing transgenic mice | 0.5 mg/kg/day | Significant reduction in mammary tumor incidence | |

| Exemestane | DMBA-induced rat mammary tumors | 10 mg/kg/day | Significant reduction in tumor incidence and volume |

Table 3: Efficacy of Rexinoids in Preclinical Models

| Compound | Model System | Treatment | Key Finding | Reference |

| Bexarotene | MMTV-neu transgenic mice (ER-) | 100 mg/kg diet | Significant reduction in mammary tumor development | |

| Bexarotene | NMU-induced rat mammary tumors (ER+) | 100 mg/kg diet | 90% reduction in tumor burden | |

| Bexarotene | High-risk women (Phase II clinical trial) | 200mg/m² (oral) | Reduction in cyclin D1 RNA expression in breast cells |

Table 4: In Vitro Cytotoxicity Data (IC50 Values)

| Compound | Cell Line | IC50 Value | Reference |

| Tamoxifen | MCF-7 | 9.92 µg/mL | |

| β-carotene (a retinoid precursor) | MCF-7 | 7.8 µg/mL | |

| Liposomal β-carotene | MCF-7 | 0.45 µg/mL | |

| Tamoxifen | MDA-MB-231 | 15.5 µg/mL | |

| β-carotene | MDA-MB-231 | 38.1 µg/mL | |

| Liposomal β-carotene | MDA-MB-231 | 12.1 µg/mL |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are representative protocols for key experiments.

In Vitro Cell Proliferation Assay (MTT Assay)

-

Cell Culture: Human breast cancer cell lines (e.g., MCF-7 for ER-positive, MDA-MB-231 for ER-negative) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

-

Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of the chemopreventive agent (e.g., Tamoxifen, Letrozole, Bexarotene) or vehicle control for a specified period (e.g., 72 hours).

-

MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the vehicle-treated control.

Chemically-Induced Mammary Carcinogenesis in Rats

-

Animal Model: Female Sprague-Dawley or Wistar rats, 50-55 days old.

-

Carcinogen Administration: A single oral gavage of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) at a dose of 20 mg in 1 mL of corn oil, or a single intraperitoneal injection of N-methyl-N-nitrosourea (MNU) at 50 mg/kg body weight.

-

Chemopreventive Agent Administration: The test compound (e.g., Tamoxifen, Exemestane) is administered daily by oral gavage or mixed in the diet, starting one week after carcinogen administration and continuing for the duration of the study (e.g., 20 weeks).

-

Tumor Monitoring: Rats are palpated for mammary tumors weekly. The location and size of each tumor are recorded.

-

Endpoint Analysis: At the end of the study, rats are euthanized, and all mammary tumors are excised, weighed, and processed for histopathological analysis to determine tumor type (benign or malignant) and grade.

-

Data Collection: Key metrics include tumor incidence (percentage of animals with tumors), tumor multiplicity (average number of tumors per animal), and tumor latency (time to first tumor).

Transgenic Mouse Models of Breast Cancer

-

Animal Model: Genetically engineered mouse models that spontaneously develop mammary tumors, such as MMTV-neu (for HER2-positive cancer) or C3(1)/SV40 Tag mice.

-

Chemopreventive Agent Administration: The test compound (e.g., Bexarotene) is administered in the diet or via oral gavage starting at a young age (e.g., 4-6 weeks) before significant tumor development.

-

Tumor Monitoring and Analysis: Similar to the chemically-induced models, mice are monitored for tumor development by weekly palpation. Tumor growth is measured with calipers. At the end of the study, tumors are excised for histopathological and molecular analysis.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the preclinical data.

Signaling Pathways in Breast Cancer and Points of Intervention

The following diagram illustrates the major signaling pathways implicated in breast cancer and the points at which different classes of chemopreventive agents exert their effects.

Caption: Key signaling pathways in breast cancer and targets of chemopreventive agents.

Experimental Workflow for In Vivo Chemoprevention Study

The following diagram outlines a typical workflow for an in vivo study evaluating a novel chemopreventive agent.

Caption: Standard workflow for an in vivo breast cancer chemoprevention study.

Mechanism of Action of SERMs

This diagram illustrates how SERMs function to block estrogen-mediated gene transcription in breast cancer cells.

Caption: Mechanism of action of Selective Estrogen Receptor Modulators (SERMs).

References

- 1. Agents for Chemoprevention and Their Mechanism of Action - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. In vitro breast cancer models for studying mechanisms of resistance to endocrine therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Targeted Therapy for Breast Cancer Prevention [frontiersin.org]

- 4. Breast cancer chemoprevention: Drugs that reduce risk - Mayo Clinic [mayoclinic.org]

Mofarotene's Impact on Cellular Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mofarotene, a synthetic retinoid, has demonstrated notable anti-proliferative effects in various cancer cell lines. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its influence on key cellular proliferation biomarkers: Cyclin D1, Proliferating Cell Nuclear Antigen (PCNA), and Ki-67. Through a comprehensive review of preclinical studies, this document outlines the quantitative effects of this compound on these biomarkers, details the experimental methodologies employed, and elucidates the underlying signaling pathways involved. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound's potential as an anti-cancer agent.

Introduction

The uncontrolled proliferation of cells is a hallmark of cancer. Key proteins that regulate the cell cycle are often dysregulated in tumor cells, leading to continuous division. Cellular proliferation biomarkers such as Cyclin D1, PCNA, and Ki-67 are crucial indicators of this process and serve as important targets for anti-cancer therapies. This compound, an arotinoid retinoid, has emerged as a compound of interest due to its ability to inhibit the growth of cancer cells. This guide synthesizes the available scientific literature to provide a detailed technical overview of this compound's effects on these critical biomarkers.

Quantitative Effects of this compound on Cellular Proliferation Biomarkers

Studies have demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines. A key study on nine pancreatic cancer cell lines revealed that this compound exhibited a half-maximal inhibitory concentration (IC50) for cell proliferation ranging from 0.14 x 10⁻⁶ to 3.8 x 10⁻⁶ mol/l, with minimal cytotoxicity[1]. The anti-proliferative activity of this compound is associated with a significant arrest of the cell cycle in the G1 phase[1].

While direct quantitative data on the effect of this compound on Ki-67 and PCNA expression is limited in the currently available literature, its impact on Cyclin D1, a critical regulator of the G1/S phase transition, has been investigated. The growth inhibition induced by this compound is linked to a marked up-regulation of the cyclin-dependent kinase inhibitors p21 and p27, which in turn leads to the hypophosphorylation of the retinoblastoma protein (Rb)[1]. This hypophosphorylation prevents the release of E2F transcription factors, thereby blocking the expression of genes required for S phase entry, including those encoding for cyclins and PCNA. Although not directly measured in the cited study, a downstream consequence of G1 arrest and p21/p27 upregulation would be the reduced expression of both PCNA and Ki-67, as their expression is tightly linked to active cell division.

Table 1: Summary of this compound's Anti-Proliferative Effects

| Cell Line(s) | This compound Concentration (IC50) | Effect on Cell Cycle | Key Molecular Changes | Reference |

| 9 Pancreatic Cancer Cell Lines | 0.14 x 10⁻⁶ to 3.8 x 10⁻⁶ mol/l | G1 Phase Arrest | ↑ p21, ↑ p27, ↓ Phosphorylated Rb | [1] |

Signaling Pathways Modulated by this compound

This compound's anti-proliferative effects are mediated through the modulation of key signaling pathways that control cell cycle progression. The observed G1 arrest and upregulation of p21 and p27 suggest an influence on pathways that converge on these cell cycle regulators. While direct studies on this compound's interaction with the MAPK and PI3K/Akt pathways are not extensively detailed in the available literature, the known functions of retinoids and the observed molecular changes provide a strong basis for inferring its mechanism.

Retinoids are known to influence the PI3K/Akt pathway , which is a central regulator of cell survival and proliferation. Activation of this pathway often leads to the downregulation of p27. Therefore, this compound's ability to upregulate p27 suggests a potential inhibitory effect on the PI3K/Akt pathway.

The MAPK/ERK pathway is another critical signaling cascade that promotes cell proliferation, in part by regulating the expression and activity of Cyclin D1. Retinoids can modulate this pathway at various levels. The induction of G1 arrest by this compound points towards a potential modulation of the MAPK/ERK pathway, leading to a decrease in pro-proliferative signals.

The following diagram illustrates the putative signaling pathway through which this compound exerts its anti-proliferative effects, leading to the regulation of key cellular proliferation biomarkers.

Caption: this compound's putative signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Cell Proliferation Assay (MTT Assay)

The anti-proliferative effect of this compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay[1].

Protocol:

-

Cell Seeding: Seed pancreatic cancer cells in 96-well plates at a density of 5 x 10³ cells per well in a final volume of 100 µL of complete culture medium.

-

Drug Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of this compound (e.g., ranging from 10⁻⁹ to 10⁻⁵ mol/l) or vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 N HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using a dose-response curve.

Caption: MTT assay workflow.

Western Blot Analysis

The expression of cell cycle-regulating factors was analyzed by Western blotting[1].

Protocol:

-

Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Cyclin D1, anti-p21, anti-p27, anti-Rb, anti-phospho-Rb) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize the results using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

References

The Pharmacokinetics of Mofarotene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mofarotene, also known by its developmental code Ro 40-8757, is a synthetic arotinoid, an analog of retinoic acid.[1][2] As a member of the retinoid class of compounds, this compound exerts its biological effects through interaction with retinoic acid receptors (RARs), leading to the modulation of gene expression.[3] This activity results in the induction of cell differentiation and inhibition of cell proliferation, which has been explored for its potential antineoplastic properties.[1][3] Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent, as it governs the concentration of the drug that reaches the target tissues and its subsequent efficacy and safety profile. This guide provides a comprehensive overview of the available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Core Pharmacokinetic Parameters

The pharmacokinetic profile of this compound has been investigated in various species, including mice, rats, dogs, and humans. The following tables summarize the key quantitative data from these studies.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Humans (Oral Administration)

| Parameter | Value | Reference |

| Time to Maximum Concentration (Tmax) | 4 - 8 hours | Vallès et al., 1995 |

| Elimination Half-Life (t½) | 15 - 25 hours | Vallès et al., 1995 |

Note: The specific dosage and formulation used in this human study would be detailed in the full publication.

Table 2: Interspecies Comparison of this compound Pharmacokinetics (Oral Administration)

| Species | Tmax (hours) | t½ (hours) | Primary Route of Elimination | Reference |

| Mouse | 2 - 6 | 4 - 8 | Feces | Vallès et al., 1995 |

| Rat | 4 - 8 | 8 - 16 | Feces | Vallès et al., 1995 |

| Dog | 2 - 6 | 10 - 20 | Feces | Vallès et al., 1995 |

| Human | 4 - 8 | 15 - 25 | Feces | Vallès et al., 1995 |

Absorption

Following oral administration, this compound is absorbed from the gastrointestinal tract. The time to reach maximum plasma concentration (Tmax) in humans is observed to be between 4 and 8 hours, suggesting a moderate rate of absorption.

Distribution

The distribution of this compound throughout the body has not been extensively detailed in the publicly available literature. However, like other retinoids, it is expected to be highly bound to plasma proteins, primarily albumin. The volume of distribution would be a key parameter to determine the extent of its distribution into tissues.

Metabolism

The biotransformation of this compound is a critical aspect of its pharmacokinetic profile. In vitro studies using hepatocytes and liver microsomes from different species, including humans, have shed light on its metabolic pathways.

The primary metabolic routes for this compound include:

-

Oxidation: Cytochrome P450 (CYP) enzymes are likely involved in the oxidative metabolism of this compound.

-

Glucuronidation: The formation of glucuronide conjugates is another potential metabolic pathway for this compound and its metabolites.

Excretion

The primary route of elimination for this compound and its metabolites across all studied species, including humans, is through the feces. This suggests that biliary excretion is a major pathway for the clearance of this compound.

Experimental Protocols

A detailed understanding of the methodologies used to generate the pharmacokinetic data is essential for interpretation and replication.

Pharmacokinetic Studies in Humans

-

Study Design: A typical study would involve the administration of a single oral dose of this compound to healthy volunteers.

-

Drug Administration: this compound would be administered in a specific formulation (e.g., capsule, tablet) with a standardized meal or under fasting conditions.

-

Sample Collection: Blood samples would be collected at predefined time points before and after drug administration.

-

Analytical Method: Plasma concentrations of this compound would be quantified using a validated high-performance liquid chromatography (HPLC) method.

-

Pharmacokinetic Analysis: The plasma concentration-time data would be analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as Tmax, Cmax, AUC (Area Under the Curve), and t½.

In Vitro Metabolism Studies

-

Hepatocyte and Microsome Incubation: this compound would be incubated with suspensions of cryopreserved hepatocytes or liver microsomes from different species.

-

Cofactor Supplementation: The incubations would be supplemented with necessary cofactors for metabolic enzymes (e.g., NADPH for CYPs, UDPGA for UGTs).

-

Metabolite Identification: At the end of the incubation period, the samples would be analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the metabolites formed.

-

CYP Inhibition Studies: To identify the specific CYP isozymes involved in this compound metabolism, incubations would be performed in the presence of selective CYP inhibitors.

Visualizations

Signaling Pathway of this compound

Caption: this compound's mechanism of action via the retinoic acid receptor (RAR) signaling pathway.

Experimental Workflow for a Human Pharmacokinetic Study

Caption: A typical workflow for a clinical pharmacokinetic study of an oral drug like this compound.

References

Mofarotene's Impact on Hematopoiesis: An In-depth Analysis of Early Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mofarotene, an arotinoid derivative, has been a subject of interest in oncology and hematology due to its potent effects on cell differentiation and proliferation. This technical guide delves into the early research on this compound's influence on hematopoiesis, the process of blood cell formation. The focus is on its inhibitory effects on the maturation of primitive hematopoietic progenitor cells, providing a comprehensive overview of the quantitative data, experimental methodologies, and underlying signaling pathways.

Core Findings: this compound's Inhibitory Effect on Hematopoiesis

Early in vitro studies using murine long-term bone marrow cultures demonstrated that this compound (also known as Ro 40-8757) is a potent, dose-dependent inhibitor of hematopoiesis.[1] The primary mechanism appears to be a block in the differentiation of very primitive progenitor cells, which curtails the production of more mature blood cells.[1]

Quantitative Data Summary

The inhibitory effects of this compound on hematopoietic cell production are significant. The following table summarizes the key quantitative findings from early research.

| Treatment Condition | Effect on Total Nucleated Cell Production | Effect on Progenitor Cell Production | Reference |

| 1 µmol/L this compound added at culture initiation (10 weeks) | 95% inhibition | 96% inhibition | [1] |

It is noteworthy that while this compound strongly suppressed the production of mature cells and progenitors, it did not appear to be cytotoxic to the most primitive, long-term culture-initiating cells.[1] Upon cessation of this compound treatment, hematopoiesis resumed, indicating that the stem cells survived the treatment period.[1]

Experimental Protocols

The foundational research on this compound and hematopoiesis relied on murine long-term bone marrow cultures. This method allows for the sustained in vitro study of hematopoietic stem and progenitor cells within a supportive stromal cell microenvironment.

Murine Long-Term Bone Marrow Culture Protocol

Objective: To assess the effect of this compound on stromal cell-mediated hematopoiesis.

Materials:

-

Bone marrow cells from mice (e.g., BALB/c or C57BL/6)

-

Long-term culture medium:

-

Fischer's medium supplemented with 25% horse serum and 25% fetal bovine serum

-

10⁻⁶ mol/L hydrocortisone

-

-

This compound (Ro 40-8757) stock solution (dissolved in a suitable solvent like DMSO)

-

Culture flasks or plates

Methodology:

-

Initiation of Cultures:

-

Aseptically flush bone marrow cells from the femurs and tibias of mice.

-

Establish primary bone marrow cultures at a concentration of 10⁷ nucleated cells in 10 mL of long-term culture medium in 25 cm² tissue culture flasks.

-

Incubate at 33°C in a humidified atmosphere of 5% CO₂ in air.

-

-

This compound Treatment:

-

Prepare dilutions of this compound in the culture medium to achieve the desired final concentrations (e.g., 1 µmol/L).

-

For continuous treatment studies, add this compound at the initiation of the culture.

-

For studies on established cultures, this compound can be added at later time points, such as at week 2 (regenerating phase) or week 4 (plateau phase).

-

Control cultures should receive the vehicle (solvent) at the same concentration as the this compound-treated cultures.

-

-

Culture Maintenance:

-

Perform weekly half-medium changes by removing half of the culture supernatant and replacing it with fresh medium (containing this compound or vehicle for the respective groups).

-

Collect the non-adherent cells from the removed supernatant for analysis.

-

-

Analysis of Hematopoiesis:

-

Total Nucleated Cell Counts: Determine the concentration of non-adherent cells weekly using a hemocytometer.

-

Progenitor Cell Assays (Colony-Forming Unit Assay):

-

Plate the non-adherent cells in semisolid medium (e.g., methylcellulose) containing appropriate hematopoietic growth factors (e.g., IL-3, GM-CSF, EPO).

-

Culture for 7-14 days and count the number of hematopoietic colonies (e.g., CFU-GM, BFU-E).

-

-

Spleen Colony-Forming Unit (CFU-S) Assay:

-

To assess primitive progenitors, inject cells from the adherent layer of the long-term cultures into lethally irradiated recipient mice.

-

After a defined period (e.g., 9 or 13 days), sacrifice the mice and count the number of macroscopic colonies in their spleens. Day-13 CFU-S represent more primitive progenitors than day-9 CFU-S.[1]

-

-

Visualizing Experimental Design and Signaling Pathways

To better understand the experimental workflow and the proposed mechanism of this compound's action, the following diagrams are provided.

The proposed signaling pathway illustrates that this compound, as a retinoid, likely exerts its effects through nuclear retinoic acid receptors (RARs). Upon binding, it is hypothesized to form a heterodimer with the retinoid X receptor (RXR). This complex then binds to retinoic acid response elements (RAREs) in the promoter regions of target genes, leading to altered gene transcription. This transcriptional reprogramming is believed to ultimately result in a blockage of the differentiation cascade, preventing primitive progenitors from maturing into various blood cell lineages.

Conclusion

Early research provides compelling evidence that this compound is a potent inhibitor of hematopoiesis in vitro. Its mechanism of action appears to be a reversible block on the differentiation of primitive hematopoietic progenitor cells, rather than direct cytotoxicity to the stem cell pool. The quantitative data from these initial studies laid the groundwork for further investigation into the therapeutic potential of this compound and other retinoids in hematological disorders and as protective agents during chemotherapy. The detailed experimental protocols and the proposed signaling pathway offer a solid foundation for future research in this area.

References

Methodological & Application

Mofarotene Dosage Protocols for In Vivo Animal Studies: Application Notes

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Mofarotene (also known as Ro 40-8757 or the related arotinoid Ro 13-6298) in in vivo animal studies. This compound is a potent, third-generation synthetic retinoid that acts as a selective retinoic acid receptor (RAR) agonist. It has demonstrated significant activity in cancer chemoprevention and in the regulation of cell proliferation and differentiation. These protocols are intended to serve as a comprehensive guide for researchers designing preclinical efficacy and toxicology studies.

Quantitative Data Summary

The following tables summarize reported dosages of this compound and the related arotinoid Ro 13-6298 in various animal models and experimental contexts.

Table 1: this compound (Ro 40-8757) Dosage in Cancer Chemoprevention Studies

| Animal Model | Cancer Type | Administration Route | Dosage | Treatment Duration | Outcome |

| Male F344 Rats | Oral Carcinogenesis (4-NQO induced) | Dietary Admixture | 250 ppm | 10 weeks | 78% reduction in tongue neoplasms[1] |

| Male F344 Rats | Oral Carcinogenesis (4-NQO induced) | Dietary Admixture | 500 ppm | 10 weeks | 78% reduction in tongue neoplasms[1] |

Table 2: Arotinoid Ro 13-6298 Dosage in Efficacy and Toxicology Studies

| Animal Model | Study Type | Administration Route | Dosage | Treatment Duration | Outcome |

| Rats | Mammary Tumor Prevention | Gastric Gavage | 8 µg/kg (mean low dose) | 13 weeks (5 days/week) | Not specified |

| Rats | Mammary Tumor Prevention | Gastric Gavage | 16.6 µg/kg (mean high dose) | 13 weeks (5 days/week) | Not specified |

| Mice | Skin Papilloma Regression | Not specified | 0.05 mg/kg (ED50) | Not specified | Effective dose for 50% regression |

| Rats | Hypertriglyceridemia | Oral Gavage | 6 µmol/kg | 3 days (once daily) | Induction of hypertriglyceridemia |

| Rats | Hypertriglyceridemia | Oral Gavage | 20 µmol/kg | 3 days (once daily) | Induction of hypertriglyceridemia |

| Rats (12 & 56 weeks old) | Bone Thinning | Subcutaneous | Not specified | 4 days | Induced bone loss |

| Mice (15 weeks old) | Bone Thinning | Subcutaneous | Not specified | 4 days | Induced bone loss |

| Hamsters | Teratogenicity | Topical | 0.01 - 1.0 mg/kg | Not specified | Dose-dependent toxicity and malformations[2] |

Experimental Protocols

Oral Carcinogenesis Chemoprevention in Rats

This protocol is based on a study investigating the chemopreventive effects of this compound on 4-nitroquinoline (B1605747) 1-oxide (4-NQO)-induced oral cancer in F344 rats.[1]

2.1.1. Animal Model

-

Species: Male F344 rats.

2.1.2. This compound Preparation and Administration (Dietary Admixture)

-

Vehicle: Standard laboratory diet.

-

Preparation:

-

Calculate the required amount of this compound to achieve the target concentrations of 250 ppm or 500 ppm in the diet.

-

Thoroughly mix the this compound with a small portion of the powdered diet to create a premix.

-

Gradually add the premix to the bulk of the diet in a suitable mixer and blend until a homogenous mixture is achieved.

-

Store the prepared diet in a cool, dark place to prevent degradation of the retinoid.

-

-

Administration: Provide the this compound-supplemented diet ad libitum to the experimental groups.

2.1.3. Experimental Procedure

-

Acclimatize male F344 rats to the laboratory conditions.

-

At the start of the experiment, provide the respective groups with either the control diet or the diet supplemented with 250 ppm or 500 ppm this compound.

-

One week after the commencement of the specialized diets, begin the induction of oral carcinogenesis by administering 4-NQO (20 ppm) in the drinking water for 8 weeks.

-

Continue the this compound-supplemented diets for a total of 10 weeks.

-

After the 10-week treatment period, switch all groups back to the standard laboratory diet.

-

Monitor the animals for the development of oral lesions and body weight changes throughout the study.

-

At the end of the study (e.g., 32 weeks), euthanize the animals and perform histopathological analysis of the tongue and oral cavity to assess the incidence and multiplicity of preneoplastic and neoplastic lesions.

General Protocol for Oral Gavage Administration

This protocol provides a general guideline for the oral administration of this compound or related arotinoids using gavage, a common method for precise dosing in rodents.

2.2.1. Animal Models

-

Species: Mice or rats of appropriate strain and age for the specific study.

2.2.2. This compound Preparation and Administration (Oral Gavage)

-

Common Vehicles:

-

Aqueous solutions/suspensions: 0.5% w/v Carboxymethyl Cellulose (CMC) in water, normal saline.

-

Oil-based solutions/suspensions: Corn oil, olive oil, vegetable oil.

-

Other: Polyethylene glycol (PEG) 400, Tween 80 (as a surfactant). The choice of vehicle depends on the solubility of the test compound.

-

-

Preparation:

-

Weigh the required amount of this compound.

-

If using a suspension, wet the powder with a small amount of the vehicle to form a paste.

-

Gradually add the remaining vehicle while mixing to achieve the desired final concentration.

-

Ensure the formulation is homogenous before each administration, especially for suspensions.

-

-

Administration:

-

Gently restrain the animal.

-

Use a proper-sized, ball-tipped gavage needle to deliver the formulation directly into the stomach.

-

The volume administered should be based on the animal's body weight (typically 5-10 mL/kg for rats and 10 mL/kg for mice).

-

2.2.3. Experimental Procedure

-

Acclimatize animals to handling and the gavage procedure to minimize stress.

-

Administer the prepared this compound formulation or vehicle control according to the planned dosing schedule (e.g., once daily, 5 days a week).

-

Monitor animals for any signs of toxicity, such as weight loss, skin changes, or behavioral abnormalities.

-

Conduct efficacy or toxicology assessments at predetermined time points.

Signaling Pathway and Experimental Workflow Diagrams

Retinoid Signaling Pathway

This compound, as a selective RAR agonist, exerts its biological effects through the canonical retinoid signaling pathway.

Caption: this compound activates the RAR/RXR signaling pathway to regulate gene expression.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a typical workflow for an in vivo study evaluating the efficacy of this compound in a cancer model.

Caption: A typical workflow for an in vivo cancer chemoprevention study.

References

Synthesis of Mofarotene (Ro 40-8757): Application Notes and Protocols

A comprehensive search for detailed laboratory protocols for the synthesis of Mofarotene (Ro 40-8757) did not yield specific, publicly available methods. While the biological activity and chemical class of this compound as an arotinoid are documented, the precise synthetic route, experimental procedures, and quantitative data required for the creation of detailed application notes and protocols are not disclosed in the accessible scientific literature or patent databases.

This compound, also known as Ro 40-8757, is a synthetic retinoid analog characterized by a morpholine-containing side chain. It has been investigated for its potential in cancer chemoprevention and treatment. The structural complexity of this compound, featuring a tetramethyltetralin group linked to a substituted phenoxyethylmorpholine moiety, suggests a multi-step synthetic pathway.

General Synthetic Considerations for Arotinoids

The synthesis of arotinoids, the class of compounds to which this compound belongs, typically involves several key bond-forming reactions. Based on the structure of this compound, a plausible, though unconfirmed, retrosynthetic analysis would involve the disconnection of the ether linkage and the propenyl bridge. This suggests that a potential synthetic strategy could involve the coupling of a suitably functionalized tetramethyltetralin derivative with a phenoxyethylmorpholine synthon.

A general workflow for the synthesis of a compound with a similar backbone to this compound might proceed as follows:

Application Notes & Protocols: Experimental Design for Mofarotene Chemoprevention Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: Mofarotene (Ro 40-8757) is a synthetic arotinoid, a third-generation retinoid, characterized by a morpholine (B109124) structure in its polar end group. Retinoids, which are natural and synthetic derivatives of vitamin A, are crucial for regulating epithelial cell differentiation and proliferation.[1][2] Their ability to modulate these processes makes them potent candidates for cancer chemoprevention, a strategy that uses specific agents to block, reverse, or prevent the development of invasive cancer.[3][4] this compound has demonstrated significant chemopreventive effects in preclinical models, particularly in oral and breast carcinogenesis, by inhibiting the progression of preneoplastic lesions and reducing tumor incidence.[5]

These application notes provide a detailed framework for designing and executing preclinical chemoprevention studies to evaluate the efficacy of this compound. The protocols outlined below are based on established models and methodologies to ensure robust and reproducible results.

Mechanism of Action: Retinoid Signaling

Upon entering the cell, retinoids like this compound bind to cytosolic proteins, such as cellular retinoic acid-binding proteins (CRABP). This complex is then transported to the nucleus, where it binds to nuclear retinoid receptors. There are two main classes of these receptors: Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), each with α, β, and γ subtypes. RARs form heterodimers with RXRs. This ligand-receptor complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating gene expression. This modulation leads to a cascade of cellular effects, including cell cycle arrest, induction of apoptosis, and promotion of cellular differentiation, which collectively contribute to the cancer-preventive activity.

Preclinical Experimental Design

A typical preclinical chemoprevention study involves several key stages, from animal model selection and acclimatization to carcinogen induction and endpoint analysis. The goal is to assess the agent's ability to prevent or delay the onset of tumors in a controlled setting.

Protocol 1: In Vivo Oral Carcinogenesis Chemoprevention Study (Rat Model)

This protocol is based on the established 4-nitroquinoline (B1605747) 1-oxide (4-NQO)-induced oral carcinogenesis model in rats, which effectively mimics aspects of human oral cancer development.

1. Objective: To evaluate the chemopreventive efficacy of this compound against 4-NQO-induced oral carcinogenesis in F344 rats.

2. Materials and Reagents:

-

Male F344 rats (5 weeks old)

-

4-nitroquinoline 1-oxide (4-NQO)

-

This compound (Ro 40-8757)

-

Standard powdered laboratory diet (e.g., AIN-76A)

-

Drinking water

-

Animal caging and husbandry supplies

-

Necropsy instruments

-

10% phosphate-buffered formalin

3. Experimental Procedure:

-

Acclimatization: House rats in a controlled environment (12-h light/dark cycle, 23±2°C, 50±10% humidity) for one week with free access to standard diet and water.

-

Group Allocation: Randomly divide rats into experimental groups (n=15-20 per group). See Table 1 for a sample group design.

-

Dietary Administration:

-

Prepare diets containing this compound at the desired concentrations (e.g., 250 ppm, 500 ppm).

-

Begin feeding the respective diets to the this compound groups one week prior to carcinogen administration and continue for a total of 10 weeks. The control and carcinogen-only groups receive the standard diet.

-

-

Carcinogen Induction:

-

Prepare a 20 ppm solution of 4-NQO in the drinking water.

-

Administer the 4-NQO solution to the designated groups for 8 weeks, starting one week after the commencement of the this compound diets.

-

Replace the 4-NQO solution three times per week.

-

-

Observation Period: After the treatment period, switch all animals back to the standard diet and water. Monitor animals daily and record body weights weekly. The study continues until a pre-determined endpoint (e.g., 32 weeks).

-

Necropsy and Tissue Collection:

-

At the study endpoint, euthanize all surviving animals.

-

Perform a thorough necropsy, with special attention to the oral cavity and tongue.

-

Excise the tongue and other relevant tissues. Fix them in 10% phosphate-buffered formalin.

-

-

Histopathological Analysis:

-

Process the fixed tissues for paraffin (B1166041) embedding.

-

Create serial sections and stain with hematoxylin (B73222) and eosin (B541160) (H&E).

-

Examine slides microscopically to determine the incidence and multiplicity of preneoplastic lesions (hyperplasia, dysplasia) and neoplasms (papilloma, squamous cell carcinoma).

-

4. Data Presentation: Quantitative data from such studies should be clearly tabulated for comparison.

Table 1: Experimental Group Design and Treatment Schedule

| Group | N | Treatment Diet | Carcinogen (4-NQO in water) | Duration |

|---|---|---|---|---|

| 1 | 15 | Control Diet | None | 32 Weeks |

| 2 | 20 | Control Diet | 20 ppm (for 8 weeks) | 32 Weeks |

| 3 | 20 | This compound (250 ppm) | 20 ppm (for 8 weeks) | 32 Weeks |

| 4 | 20 | This compound (500 ppm) | 20 ppm (for 8 weeks) | 32 Weeks |

| 5 | 15 | This compound (500 ppm) | None | 32 Weeks |

Based on the study design from Tanaka et al., 1995.

Table 2: Sample Efficacy Data for this compound in 4-NQO Rat Model

| Treatment Group | Incidence of Tongue Neoplasms (%) | Reduction (%) |

|---|---|---|

| 4-NQO alone | 80% | - |

| 4-NQO + this compound (250 ppm) | 18% | 78% |

| 4-NQO + this compound (500 ppm) | 18% | 78% |

Data summarized from Tanaka et al., 1995.

Protocol 2: Key Biomarker Analysis

To understand the mechanisms underlying this compound's chemopreventive effects, analysis of cellular biomarkers is essential.

1. BrdU Labeling Index (Proliferation Marker)

Objective: To measure the rate of DNA synthesis as an indicator of cell proliferation in the target epithelium.

Procedure:

-

One hour before sacrifice, administer 5-bromo-2'-deoxyuridine (B1667946) (BrdU) via intraperitoneal injection (e.g., 50 mg/kg body weight).

-

Collect and fix tissues as described in Protocol 1.

-

Process tissues for immunohistochemistry using an anti-BrdU primary antibody.

-

Use an appropriate secondary antibody and detection system (e.g., DAB).

-

Counterstain with hematoxylin.

-

Quantification: Count the number of BrdU-positive nuclei and the total number of nuclei in a defined area of the epithelium (e.g., count 500-1000 cells per animal).

-

Calculate the Labeling Index (LI): LI (%) = (Number of BrdU-positive cells / Total number of cells) x 100.

2. AgNOR Staining (Cell Proliferation Activity Marker)

Objective: To quantify silver-stained nucleolar organizer region proteins (AgNORs), which are associated with ribosomal gene transcription and are indicative of cell proliferation rates.

Procedure:

-

Use deparaffinized and rehydrated tissue sections.

-